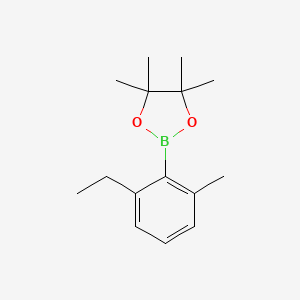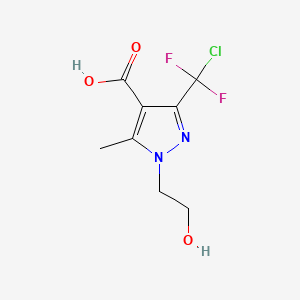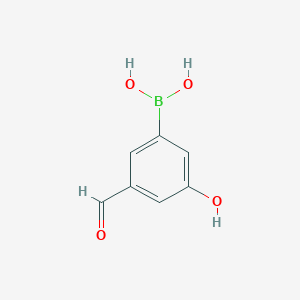
(3-Formyl-5-hydroxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formyl-5-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound, in particular, features a formyl group and a hydroxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a versatile reagent in organic synthesis and a valuable intermediate in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
(3-Formyl-5-hydroxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-Formyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acid chlorides, alcohols, and bases for esterification and etherification reactions.
Major Products Formed
Oxidation: (3-Carboxy-5-hydroxyphenyl)boronic acid.
Reduction: (3-Hydroxymethyl-5-hydroxyphenyl)boronic acid.
Substitution: Various esters and ethers depending on the substituents used.
科学的研究の応用
(3-Formyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Formyl-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as the development of biosensors and enzyme inhibitors. The boronic acid group interacts with diol-containing molecules, forming a cyclic boronate ester. This interaction can be used to detect the presence of specific biomolecules or inhibit enzyme activity by blocking the active site .
類似化合物との比較
Similar Compounds
(3-Formylphenyl)boronic acid: Similar structure but lacks the hydroxyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
(2-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness
(3-Formyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to form reversible covalent bonds with diols makes it particularly valuable in the development of biosensors and diagnostic tools .
特性
分子式 |
C7H7BO4 |
|---|---|
分子量 |
165.94 g/mol |
IUPAC名 |
(3-formyl-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10-12H |
InChIキー |
ZBQDRPUALYBQOH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)O)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
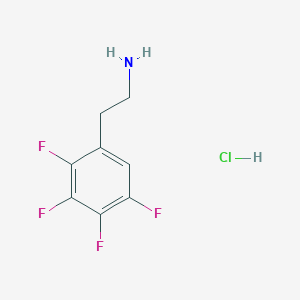
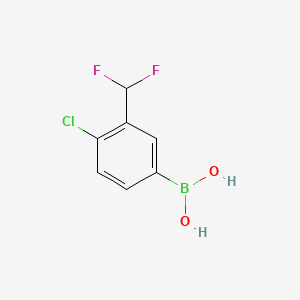
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
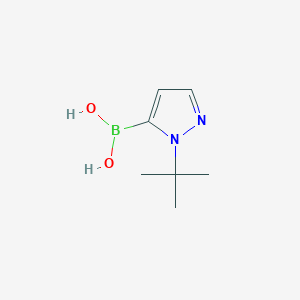
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
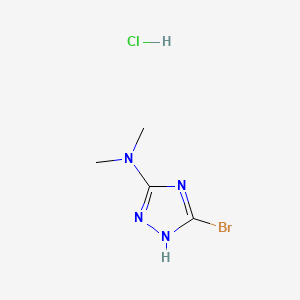
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
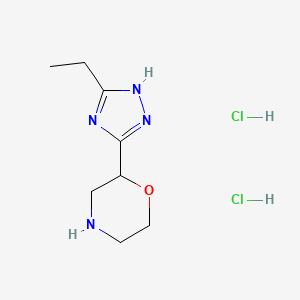
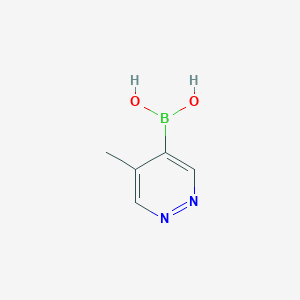

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
